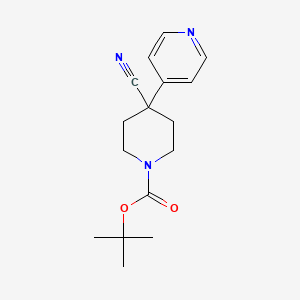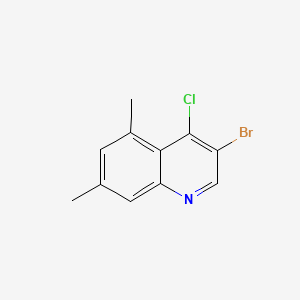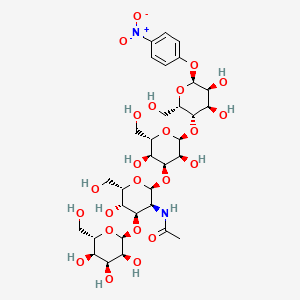
Gal beta(1-3)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP
Overview
Description
The compound Gal beta(1-3)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP is a complex carbohydrate structure composed of galactose, N-acetylglucosamine, and glucose residues. This compound is a type of glycoside, specifically a p-nitrophenyl glycoside, which is often used in biochemical assays to study glycosidase activities.
Mechanism of Action
Target of Action
Based on its structure, it is likely to interact with enzymes involved in glycosylation processes, such as glycosyltransferases .
Mode of Action
Similar compounds are known to be involved in the transfer of galactose moieties to specific acceptor substrates, such as β-glcnac monosaccharides .
Biochemical Pathways
The compound is likely involved in the biosynthesis of glycosphingolipids, a class of lipids that play crucial roles in cell recognition and signaling . It may also participate in the synthesis of lactose, a disaccharide composed of galactose and glucose .
Biochemical Analysis
Biochemical Properties
The synthesis of Gal beta(1-3)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP involves the action of β1,3-N-acetylglucosaminyltransferases (B3GNTs) and β1,4-galactosyltransferases (B4GALTs) . These enzymes alternately link N-acetylglucosamine (GlcNAc) and galactose (Gal) via β1,3 and β1,4 glucoside bonds .
Cellular Effects
It is known that polylactosamines, which are synthesized by enzymes involved in the formation of this compound, play crucial roles in cellular functions ranging from differentiation to metastasis .
Molecular Mechanism
The molecular mechanism of this compound involves the action of B3GNTs and B4GALTs . These enzymes alternately link GlcNAc and Gal via β1,3 and β1,4 glucoside bonds . This process results in the formation of polylactosamines, which are integral components serving as a fundamental structure and backbone for carbohydrate assemblies .
Temporal Effects in Laboratory Settings
It is known that the product is a solid at 20°C and should be stored in a frozen state (<0°C) to avoid degradation .
Metabolic Pathways
The metabolic pathways of this compound involve the action of B3GNTs and B4GALTs . These enzymes alternately link GlcNAc and Gal via β1,3 and β1,4 glucoside bonds . This process results in the formation of polylactosamines, which are integral components serving as a fundamental structure and backbone for carbohydrate assemblies .
Subcellular Localization
It is known that glycosyltransferases, which are involved in the formation of this compound, are usually located in the Golgi apparatus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gal beta(1-3)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP typically involves the sequential addition of monosaccharide units to a growing oligosaccharide chain. This process is catalyzed by specific glycosyltransferases. The reaction conditions often require the presence of nucleotide sugars such as UDP-galactose and UDP-N-acetylglucosamine as donors, along with appropriate acceptor molecules.
Industrial Production Methods
Industrial production of this compound involves enzymatic synthesis using recombinant glycosyltransferases. The enzymes are produced in microbial systems such as Escherichia coli or yeast, and the reactions are carried out in bioreactors under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Gal beta(1-3)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP: undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by glycosidases, leading to the cleavage of glycosidic bonds.
Oxidation: Involves the oxidation of hydroxyl groups to form aldehydes or carboxylic acids.
Reduction: Reduction of aldehyde groups to alcohols.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using specific glycosidases.
Oxidation: Chemical oxidants such as periodate or enzymatic oxidases.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed
Hydrolysis: Produces monosaccharides such as galactose, N-acetylglucosamine, and glucose.
Oxidation: Forms oxidized derivatives of the monosaccharides.
Reduction: Results in reduced sugar alcohols.
Scientific Research Applications
Gal beta(1-3)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP: is widely used in scientific research, including:
Biochemistry: As a substrate to study the activity of glycosidases and glycosyltransferases.
Molecular Biology: In the analysis of glycan structures and their roles in cellular processes.
Medicine: Investigating the role of glycans in disease mechanisms and developing glycan-based therapeutics.
Industry: Used in the production of glycosylated products and as a standard in glycan analysis.
Comparison with Similar Compounds
Gal beta(1-3)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP: is unique due to its specific glycosidic linkages and the presence of the p-nitrophenyl group, which makes it a useful chromogenic substrate. Similar compounds include:
Lacto-N-tetraose: A tetrasaccharide with a similar structure but without the p-nitrophenyl group.
Lactosylceramide: A glycolipid with a similar carbohydrate structure but linked to a ceramide instead of p-nitrophenyl.
These comparisons highlight the unique applications and properties of This compound in various scientific fields.
Properties
IUPAC Name |
N-[(2S,3S,4R,5S,6S)-2-[(2S,3S,4S,5S,6S)-2-[(2S,3S,4R,5S,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48N2O23/c1-10(39)33-17-27(56-31-23(45)21(43)18(40)13(6-35)52-31)19(41)14(7-36)51-29(17)57-28-20(42)15(8-37)53-32(25(28)47)55-26-16(9-38)54-30(24(46)22(26)44)50-12-4-2-11(3-5-12)34(48)49/h2-5,13-32,35-38,40-47H,6-9H2,1H3,(H,33,39)/t13-,14-,15-,16-,17-,18-,19+,20-,21-,22+,23-,24-,25-,26+,27+,28-,29-,30+,31-,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSZRTFVRDAQGP-RMCKFCKISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)O)CO)O)OC5C(C(C(C(O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H]([C@@H]([C@@H](O[C@H]1O[C@H]2[C@H]([C@@H](O[C@H]([C@H]2O)O[C@@H]3[C@@H](O[C@H]([C@H]([C@H]3O)O)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)O)CO)O)O[C@H]5[C@H]([C@H]([C@H]([C@@H](O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48N2O23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659832 | |
| Record name | 4-Nitrophenyl alpha-L-allopyranosyl-(1->3)-2-acetamido-2-deoxy-alpha-L-gulopyranosyl-(1->3)-alpha-L-allopyranosyl-(1->4)-alpha-L-gulopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
828.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148705-09-3 | |
| Record name | 4-Nitrophenyl alpha-L-allopyranosyl-(1->3)-2-acetamido-2-deoxy-alpha-L-gulopyranosyl-(1->3)-alpha-L-allopyranosyl-(1->4)-alpha-L-gulopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


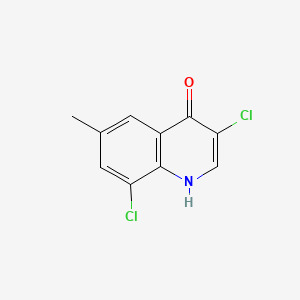

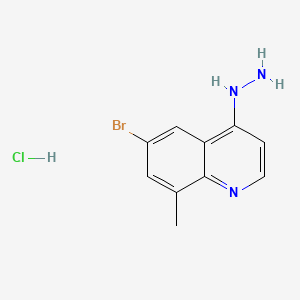
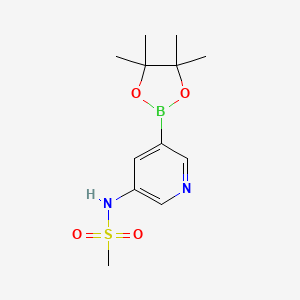
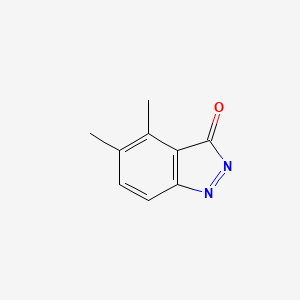
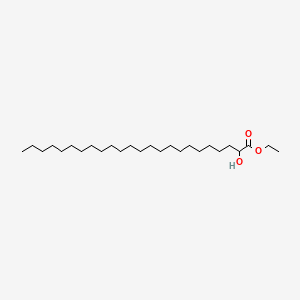
![5,6-Dihydro-8H-imidazo[1,2-A]pyrazin-7-ylamine](/img/structure/B598579.png)
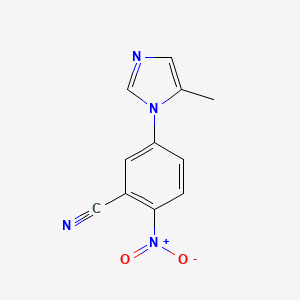
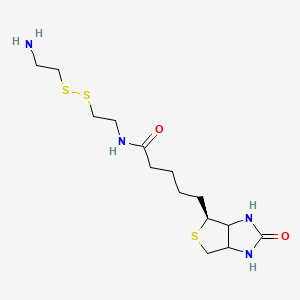
![1-(Benzo[d][1,3]dioxol-4-yl)piperazine hydrochloride](/img/structure/B598589.png)
![7-(Bromomethyl)imidazo[1,2-A]pyridine](/img/structure/B598590.png)

